molecular formula C14H14N4O2 B4192392 2-CYANO-4-(2-METHYLPIPERIDINO)-5-NITROPHENYL CYANIDE

2-CYANO-4-(2-METHYLPIPERIDINO)-5-NITROPHENYL CYANIDE

Cat. No.: B4192392
M. Wt: 270.29 g/mol
InChI Key: BYPVUTGUUDJEGG-UHFFFAOYSA-N
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Description

4-(2-Methyl-1-piperidinyl)-5-nitrophthalonitrile is a chemical compound with a complex structure that includes a piperidine ring, a nitro group, and a phthalonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-(2-METHYLPIPERIDINO)-5-NITROPHENYL CYANIDE typically involves the reaction of 4-nitrophthalonitrile with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1-piperidinyl)-5-nitrophthalonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

    Oxidation: Potassium permanganate, dichloromethane as a solvent.

Major Products Formed

    Reduction: 4-(2-Methyl-1-piperidinyl)-5-aminophthalonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine ring.

Scientific Research Applications

4-(2-Methyl-1-piperidinyl)-5-nitrophthalonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-CYANO-4-(2-METHYLPIPERIDINO)-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors or enzymes, modulating their activity and resulting in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-1-piperidinyl)-2,2-diphenylbutanamide.
  • 2-(4-Methyl-1-piperidinyl)ethanamine.
  • N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide.

Uniqueness

4-(2-Methyl-1-piperidinyl)-5-nitrophthalonitrile is unique due to the presence of both a nitro group and a phthalonitrile moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-10-4-2-3-5-17(10)13-6-11(8-15)12(9-16)7-14(13)18(19)20/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPVUTGUUDJEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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